7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one is a chemical compound with the molecular formula C17H17NO4S It is known for its unique structure, which includes a methoxy group, a sulfonyl group, and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a suitable carbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one: The parent compound.
This compound derivatives: Compounds with modifications at various positions on the quinolinone core or the sulfonyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and sulfonyl groups, along with the dihydroquinolinone core, make it a versatile compound for various applications.
Properties
CAS No. |
901-90-6 |
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Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-methoxy-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C17H17NO4S/c1-12-3-6-14(7-4-12)23(20,21)18-10-9-17(19)15-8-5-13(22-2)11-16(15)18/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
MKROHIJXKKIMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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